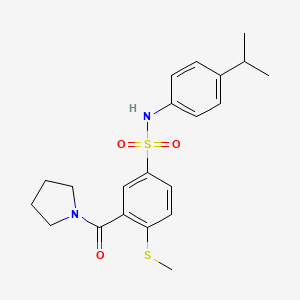

N-(4-isopropylphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including compounds similar to N-(4-isopropylphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, involves complex chemical reactions that often require specific conditions to achieve desired yields and purity. For example, one study describes the synthesis and crystal structure of a related benzenesulfonamide compound, highlighting the importance of π–π interactions and hydrogen-bonding in forming molecular chains and three-dimensional networks (Mohamed-Ezzat et al., 2023). Another relevant study discusses the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, emphasizing the role of structural characterization and kinetic investigations in understanding the compound's behavior (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives plays a crucial role in their chemical behavior and potential applications. Studies on similar compounds have shown that molecular and supramolecular structures can significantly influence the compound's properties and interactions (Jacobs et al., 2013). Detailed analysis of crystal structures, including intermolecular interactions and hydrogen bonding, provides insight into the stability and reactivity of these compounds.

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions that define their functional applications. For instance, the synthesis process often involves reactions that are crucial for forming the sulfonamide group, which significantly impacts the compound's chemical properties and potential uses. Studies on related compounds detail the chemical reactions involved in their synthesis and the resulting properties that are relevant for different applications (Gao et al., 2014).

Physical Properties Analysis

The physical properties of N-(4-isopropylphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in various environments and applications. These properties are influenced by the compound's molecular structure and synthesis method. Research on benzenesulfonamides provides valuable data on these physical properties, which can be applied to similar compounds (Kobkeatthawin et al., 2017).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, including reactivity, stability, and potential for forming various chemical bonds, are key to their scientific and industrial relevance. Studies have explored these aspects, offering insights into how the molecular structure affects chemical behavior and the potential for developing new compounds with desired characteristics (Elangovan et al., 2021).

Wissenschaftliche Forschungsanwendungen

Photochemical Decomposition

Sulfamethoxazole, a compound with a sulfonamide group, exhibits significant photolability in acidic aqueous solutions, leading to various photoproducts. This property is crucial for understanding the environmental fate of sulfonamide antibiotics and designing photostable pharmaceuticals (Wei Zhou & D. Moore, 1994).

Structural and Kinetic Investigations

Research on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride sheds light on the impact of molecular structure on reaction kinetics and molecular interactions. These studies contribute to the understanding of sulfonamide reactivity and the design of sulfonamide-based molecules with desired properties (L. Rublova et al., 2017).

Antibacterial Activity

The synthesis of 1-[2-(4-aminosulfonylphenyl)ethyl]-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones and their antibacterial activities highlight the potential of sulfonamide compounds in developing new antibacterial agents. Such studies are critical for addressing the growing concern of antibiotic resistance (V. L. Gein et al., 2015).

Carbonic Anhydrase Inhibition

Sulfonamides are known to inhibit carbonic anhydrases, enzymes crucial for various physiological processes. Research into benzenesulfonamides bearing pyrrolidinone moieties offers insights into designing selective inhibitors for different isoforms of this enzyme, with implications in treating diseases like glaucoma and edema (Irena Vaškevičienė et al., 2019).

Antimicrobial Activity

N-pyridin-3-yl-benzenesulfonamide and its derivatives demonstrate significant antimicrobial activities against various bacterial strains. Such studies are foundational for developing new sulfonamide-based antimicrobials (A.O. Ijuomah et al., 2022).

Eigenschaften

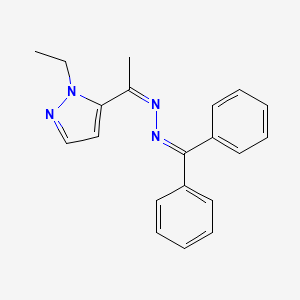

IUPAC Name |

4-methylsulfanyl-N-(4-propan-2-ylphenyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S2/c1-15(2)16-6-8-17(9-7-16)22-28(25,26)18-10-11-20(27-3)19(14-18)21(24)23-12-4-5-13-23/h6-11,14-15,22H,4-5,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDVYXPQSLHJMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylsulfanyl)-N-[4-(propan-2-yl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4580634.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4580642.png)

![1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone](/img/structure/B4580644.png)

![4-[({[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4580651.png)

![N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4580659.png)

![2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B4580679.png)

![3-methyl-5-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4580687.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4580703.png)

![N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4580709.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4580727.png)